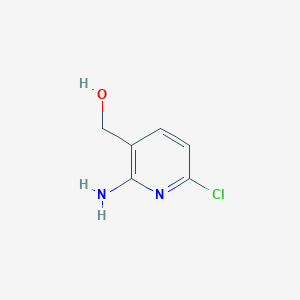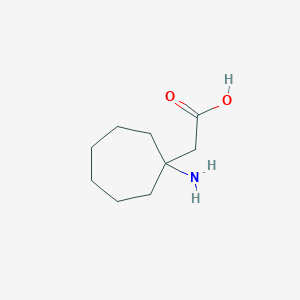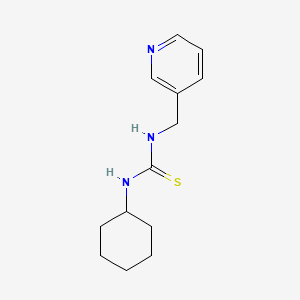
3-Butylcyclohex-2-en-1-one
Vue d'ensemble
Description
3-Butylcyclohex-2-en-1-one is an organic compound with the molecular formula C₁₀H₁₆O. It is a colorless liquid that is used as an intermediate in the synthesis of various chemical products. The compound is characterized by a cyclohexene ring with a butyl group attached at the third position and a ketone functional group at the first position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the dehydrogenation of 3-butylcyclohexanone using a palladium catalyst. This reaction typically requires high temperatures and the presence of an oxidizing agent such as oxygen .
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic dehydrogenation of 3-butylcyclohexanone. The process involves the use of a palladium catalyst and an oxidizing agent under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Butylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield 3-butylcyclohexanol using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, oxygen, high temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Various nucleophiles, acidic or basic conditions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: 3-Butylcyclohexanol.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Applications De Recherche Scientifique
3-Butylcyclohex-2-en-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Butylcyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components. Its effects are mediated through the modulation of enzyme activity and receptor binding .
Comparaison Avec Des Composés Similaires
3-Butylcyclohexanone: Similar structure but lacks the double bond in the cyclohexene ring.
Cyclohexanone: Lacks the butyl group and the double bond.
3-Methylcyclohex-2-en-1-one: Similar structure but with a methyl group instead of a butyl group.
Uniqueness: 3-Butylcyclohex-2-en-1-one is unique due to the presence of both a butyl group and a double bond in the cyclohexene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
IUPAC Name |
3-butylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-3-5-9-6-4-7-10(11)8-9/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYRTKPGUIZRFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286131 | |
| Record name | 3-butylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6301-49-1 | |
| Record name | NSC43892 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43892 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-butylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3032852.png)
![4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate](/img/new.no-structure.jpg)








